Benzoic acid, 4-(4-pentenyloxy)-, 4-cyanophenyl ester

Liquid Crystal Chromatography Surface Modification Hydrosilylation

Physically coated mesogens leach and produce inhomogeneous thermal profiles, undermining chromatographic and electro-optical device reproducibility. This compound provides a terminal olefin handle for covalent grafting via Pt-catalyzed hydrosilylation onto silica hydride or polysiloxane backbones, forming chemically bonded stationary phases and side-chain liquid-crystalline polymers. • Eliminates mesogen bleed through covalent immobilization-no thermal desorption inhomogeneity. • Delivers homogeneous thermal profiles critical for reproducible reversed-phase and shape-selectivity separations. • Suppresses smectic phase formation, yielding room-temperature nematic mixtures for display and sensor applications.

Molecular Formula C19H17NO3
Molecular Weight 307.349
CAS No. 82971-50-4
Cat. No. B2605118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(4-pentenyloxy)-, 4-cyanophenyl ester
CAS82971-50-4
Molecular FormulaC19H17NO3
Molecular Weight307.349
Structural Identifiers
SMILESC=CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N
InChIInChI=1S/C19H17NO3/c1-2-3-4-13-22-17-11-7-16(8-12-17)19(21)23-18-9-5-15(14-20)6-10-18/h2,5-12H,1,3-4,13H2
InChIKeySCIKTJAHTKCLHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzoic Acid, 4-(4-Pentenyloxy)-, 4-Cyanophenyl Ester: Terminal-Olefin Mesogen Overview


Benzoic acid, 4-(4-pentenyloxy)-, 4-cyanophenyl ester (CAS 82971-50-4; IUPAC: (4-cyanophenyl) 4-pent-4-enoxybenzoate) is a cyano-terminated phenyl benzoate ester belonging to the 4-cyanophenyl 4-n-alkoxybenzoate (CPnOB) mesogenic family [1]. With a molecular formula of C19H17NO3 and an exact mass of 307.121 Da, this compound features a 4-pentenyloxy chain that introduces a terminal olefin moiety into the mesogenic core . This structural element distinguishes it from its fully saturated alkoxy counterparts and enables post-functionalization via hydrosilylation, thiol-ene click chemistry, or olefin metathesis, making the compound relevant as a reactive mesogen in liquid crystal polymer synthesis and surface-modification strategies [2].

Terminal olefin enables covalent surface immobilization
Reactive mesogen for post-functionalization (hydrosilylation, thiol-ene)
CPnOB core compatible with LC polymer synthesis and chromatography

Why Saturated Alkoxy Analogs Fail in Covalent Attachment Workflows


Simple replacement of Benzoic acid, 4-(4-pentenyloxy)-, 4-cyanophenyl ester with its saturated analog 4-cyanophenyl 4-(pentyloxy)benzoate (CAS 50649-73-5) negates the ability to covalently immobilize the mesogen onto silica, polysiloxane backbones, or other functional substrates. The terminal olefin of the pentenyloxy chain serves as the sole reactive handle for hydrosilylation chemistry that produces chemically bonded stationary phases for chromatography [1] or for grafting to polysiloxane main chains in side-chain liquid-crystalline polymers (SCLCPs) [2]. Without this olefin, the mesogen remains a passively dissolved or physically coated species, prone to leaching, thermal desorption inhomogeneity, and limited orientation stability. Procurement of the unsaturated compound is therefore mandatory when covalent attachment, cross-linking, or post-polymerization functionalization is a design requirement.

Saturated pentyloxy analog lacks the terminal olefin required for covalent hydrosilylation attachment
Without chemical bonding, physically coated mesogens may leach and produce inhomogeneous thermal desorption
Orientation stability may be lower compared with covalently immobilized phases

Quantitative Differentiation vs. Saturated Alkoxy Congeners


Hydrosilylation Reactivity: Terminal Olefin vs. Inert Saturated Chain

The 4-pentenyloxy chain of the target compound provides a terminal C=C double bond absent in 4-cyanophenyl 4-(pentyloxy)benzoate (CAS 50649-73-5). This olefin is the reactive site for Pt-catalyzed hydrosilylation with Si–H groups on silica surfaces or polysiloxane backbones, enabling covalent attachment. Analogous alkenyloxy mesogens (e.g., 4′-cyano-4-biphenyl[4-(4-pentenyloxy)]benzoate, CBPB) have been chemically bonded to LiChrospher Si-100 silica at loadings from 8 to 46 wt% via this mechanism, producing chromatographic stationary phases with homogeneous thermal desorption profiles [1]. The saturated pentyloxy analog cannot undergo this chemistry and remains only physically coated, leading to multistep thermal desorption and phase heterogeneity [2].

Surface Attachment
Class-level inference
Target: Terminal olefin — reactive toward Pt-catalyzed hydrosilylation; chemically bonded → homogeneous thermal desorption
Comparator: Saturated analog — no olefin; physically coated only → multistep thermal desorption
Covalent attachment critical for leaching-free stationary phases
Inferred from CBPB analog; verify for this specific ester
Liquid Crystal Chromatography Surface Modification Hydrosilylation

LogP and Molecular Weight Shift vs. Saturated Analog

The target compound exhibits a computed LogP of 4.12 and a molecular weight of 307.34 g/mol, compared with LogP 4.35 and 309.36 g/mol for the saturated pentyloxy analog (CAS 50649-73-5) . The lower LogP indicates slightly reduced lipophilicity attributable to the π-electrons of the terminal double bond, while the 2-Da lower molecular weight marginally benefits molar activity in doping applications. These differences, though modest, can influence solubility in polar LC host mixtures and chromatographic retention behavior.

LogP & MW
Data to verify
LogP 4.12 vs 4.35 (Δ –0.23); MW 307.34 vs 309.36 g/mol (Δ –2.02)
Slight LogP reduction may affect host-mixture solubility
Computed LogP; experimental data recommended
Physicochemical Profiling Liquid Crystal Formulation Partition Coefficient

CPnOB Clearing Temperature Depression vs. nOPCB Isomers

The 4-cyanophenyl 4-n-alkoxybenzoate (CPnOB) series to which the target compound belongs exhibits clearing temperatures approximately 10 °C lower than those of the isomeric 4-n-alkoxyphenyl 4-cyanobenzoate (nOPCB) series. Smectic phases appear only for n > 10 in CPnOB, whereas they emerge for n > 7 in nOPCB [1]. This series-level behavior suggests that the target compound (n = 5 with unsaturation) is expected to exhibit a narrower nematic range and lower clearing point than its isomeric counterpart, making it suitable for room-temperature nematic formulations where excessive thermal stability is undesirable.

Clearing Point (TNI)
Class-level inference
ΔTcl ≈ –10 °C vs nOPCB isomers; smectic onset n > 10 (CPnOB) vs n > 7 (nOPCB)
May support room-temperature nematic formulations
Class-level inference from CPnOB homologs; verify for unsaturated analog
Liquid Crystal Phase Behavior Re-entrant Nematic Dimer Formation

Priority Application Scenarios Based on Differentiation Evidence


Covalent Silica Modification for LC Stationary Phases

The terminal olefin of the pentenyloxy chain enables Pt-catalyzed hydrosilylation onto silica hydride surfaces, producing chemically bonded mesogenic stationary phases. Unlike physically coated saturated analogs that exhibit multistep thermal desorption, the covalently bonded phase yields homogeneous thermal profiles and eliminates mesogen bleed, critical for reproducible reversed-phase and shape-selectivity separations [1].

Side-Chain Liquid-Crystalline Polysiloxane Grafting

The target compound serves as a mesogenic monomer that can be grafted onto poly(hydromethylsiloxane) backbones through its terminal olefin. This produces SCLCPs with regularly spaced mesogens, a strategy established for 4-(ω-alkenyloxy)-4′-cyanobiphenyl analogs and directly transferable to this cyanophenyl benzoate core for tunable electro-optical polymer films [2].

Room-Temperature Nematic Host Mixtures

Based on the CPnOB series behavior, the target compound is expected to exhibit a clearing temperature ~10 °C lower than its isomeric nOPCB counterpart and to suppress smectic phase formation. This profile is ideal for formulating room-temperature nematic mixtures for display or sensor applications where a pure nematic phase over a broad ambient temperature range is required [3].

Application
Selection Property
Validation Focus
Covalent LC stationary phase modification
Terminal-olefin mesogen for covalent bonding
Homogeneous thermal desorption; absence of mesogen leaching
Side-chain LC polysiloxane grafting
Olefin handle for backbone attachment
Grafting efficiency; mesogen spacing regularity
Room-temperature nematic host mixtures
CPnOB series with suppressed smectic formation
Phase diagram verification; clearing point in target mixture
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